molecular formula C14H16ClN3 B2773800 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine CAS No. 156336-70-8

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine

Cat. No.: B2773800
CAS No.: 156336-70-8
M. Wt: 261.75 g/mol
InChI Key: GELALLNTKKLQLM-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine is a small organic molecule belonging to the class of phenylpyrazoles . Its chemical formula is C14H16ClN3 . Let’s explore its various aspects:

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes reactions such as cyclization, substitution, and piperidine ring formation.

Industrial Production:: Industrial-scale production methods for 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine are not widely documented. research laboratories may synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes may modify the pyrazole or piperidine moieties.

    Reduction: Reduction reactions could affect the chlorophenyl group or the pyrazole ring.

    Substitution: Substituents on the phenyl or pyrazole ring may be replaced.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) under appropriate conditions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).

Major Products:: The specific products formed depend on the reaction conditions. Potential products include derivatives with modified phenyl or pyrazole groups.

Scientific Research Applications

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a therapeutic agent.

    Neuroscience: It may interact with neurotransmitter systems.

    Chemical Biology: Investigating its effects on cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related molecules with similar structural features. Its uniqueness lies in the combination of the pyrazole and piperidine moieties.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-12-3-1-10(2-4-12)13-9-14(18-17-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELALLNTKKLQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156336-70-8
Record name 4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156336708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2B2SQW0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

INTERMEDIATE 7 was obtained by removal of the Boc group of INTERMEDIATE 1 with an acid. To a solution of INTERMEDIATE 1 (2.5 g, 6.92 mmol) in dichloromethane (10 mL) was added 4 M HCl (10 mL, 40 mmol in dioxane). The mixture was stirred at room temperature overnight. Solvent was evaporated under reduced pressure, and the residue was dried under vacuum.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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